molecular formula C32H41ClN2O3 B11827087 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

Cat. No.: B11827087
M. Wt: 537.1 g/mol
InChI Key: NEMABWCDKYHROP-UHFFFAOYSA-M
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Description

2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes multiple ethoxy groups and a chloride ion.

Preparation Methods

The synthesis of 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride involves several steps. One common method is the alkylation of indole derivatives with appropriate alkylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antiviral research, it may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride is unique due to its multiple ethoxy groups and chloride ion. Similar compounds include:

Properties

Molecular Formula

C32H41ClN2O3

Molecular Weight

537.1 g/mol

IUPAC Name

2-[2-[2-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1

InChI Key

NEMABWCDKYHROP-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]

Origin of Product

United States

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